

# 2-[(2-bromophenyl)methyl]propanedioic Acid structure

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## Compound of Interest

Compound Name:	2-[(2-bromophenyl)methyl]propanedioic Acid
CAS No.:	58380-12-4
Cat. No.:	B1278515

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## Technical Guide: 2-[(2-Bromophenyl)methyl]propanedioic Acid

### Executive Summary

**2-[(2-Bromophenyl)methyl]propanedioic acid** (CAS: 58380-12-4), also known as (2-Bromobenzyl)malonic acid, serves as a critical C3-building block in organic synthesis and medicinal chemistry. Its structural utility lies in the dual carboxylic acid functionality combined with an ortho-brominated aromatic ring. This configuration allows for divergent synthetic pathways: controlled decarboxylation to yield 3-(2-bromophenyl)propanoic acid derivatives or direct cyclization strategies (e.g., intramolecular Heck reactions) to access indanone and indole scaffolds.

This guide provides a rigorous technical analysis of the compound's synthesis, handling, and application in drug development, emphasizing process control to mitigate premature decarboxylation.

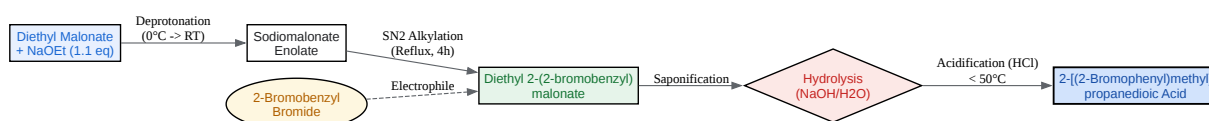
## Chemical Profile & Specifications

Property	Specification
IUPAC Name	2-[(2-Bromophenyl)methyl]propanedioic acid
Synonyms	(2-Bromobenzyl)malonic acid; o-Bromobenzylmalonic acid
CAS Registry Number	58380-12-4
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>4</sub>
Molecular Weight	273.08 g/mol
Physical State	Crystalline Solid
Solubility	Soluble in EtOH, DMSO, DMF; sparingly soluble in water
pKa (Predicted)	pKa <sub>1</sub> ≈ 2.8, pKa <sub>2</sub> ≈ 5.7

## Synthesis Protocol: The Malonic Ester Route

The synthesis of **2-[(2-bromophenyl)methyl]propanedioic acid** relies on the classic malonic ester synthesis. However, the presence of the ortho-bromo substituent introduces steric considerations and electronic effects that necessitate specific protocol adjustments to minimize dialkylation and ensure high yields.

## Core Reaction Scheme



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Figure 1: Step-wise synthesis pathway from diethyl malonate to the target dicarboxylic acid.

## Detailed Methodology

### Step 1: Enolate Formation & Alkylation<sup>[1]</sup>

- Reagents: Diethyl malonate (1.0 eq), Sodium Ethoxide (1.05 eq), 2-Bromobenzyl bromide (1.0 eq).
- Solvent: Anhydrous Ethanol (0.5 M concentration).
- Protocol:
  - Prepare a solution of sodium ethoxide in anhydrous ethanol under N<sub>2</sub> atmosphere.
  - Add diethyl malonate dropwise at 0°C to prevent exotherms. Stir for 30 minutes at room temperature (RT) to ensure complete enolate formation.
  - Add 2-bromobenzyl bromide dropwise. The ortho-bromo substituent provides steric bulk; slow addition prevents local high concentrations that could favor dialkylation.
  - Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the benzyl bromide is consumed.
  - Concentrate the mixture in vacuo, resuspend in water, and extract with diethyl ether. Dry over MgSO<sub>4</sub> and concentrate to yield Diethyl 2-(2-bromobenzyl)malonate (CAS: 66192-11-8).

### Step 2: Hydrolysis (Saponification)

- Reagents: Diethyl 2-(2-bromobenzyl)malonate, NaOH (2.5 eq, 10% aq. solution).
- Protocol:
  - Suspend the diester in the NaOH solution. Heat to mild reflux (80°C) for 2 hours. The solution will become homogeneous as the dicarboxylate salt forms.
  - Cool the reaction mixture to 0°C in an ice bath.

- Critical Step: Acidify slowly with 6M HCl to pH 1–2. Do not allow the temperature to rise above 20°C.
- The dicarboxylic acid will precipitate as a white solid. Filter and wash with cold water.
- Drying: Dry in a vacuum desiccator over P<sub>2</sub>O<sub>5</sub> at RT. Avoid oven drying >60°C to prevent decarboxylation.

## Mechanistic Insight & Process Control

### The Ortho-Effect & Alkylation Efficiency

The 2-bromo substituent on the benzyl electrophile exerts a steric hindrance that slightly retards the S<sub>N</sub>2 attack compared to unsubstituted benzyl bromide. However, the electron-withdrawing inductive effect (-I) of the bromine atom activates the benzylic carbon, partially compensating for the steric penalty.

- Process Control Point: Use a slight excess of the enolate (1.05 eq) rather than the alkyl halide to ensure complete consumption of the expensive brominated precursor.

### Decarboxylation Dynamics

The target molecule is a substituted malonic acid. Like all 1,3-dicarboxylic acids, it is thermodynamically unstable with respect to decarboxylation upon heating.

The transition state involves a cyclic six-membered ring mechanism facilitated by hydrogen bonding. For **2-[(2-bromophenyl)methyl]propanedioic acid**, this typically occurs above 130°C, but trace impurities (transition metals or acids) can lower this threshold.

## Applications in Drug Discovery

This compound is a versatile intermediate for synthesizing heterocycles and specific drug candidates.

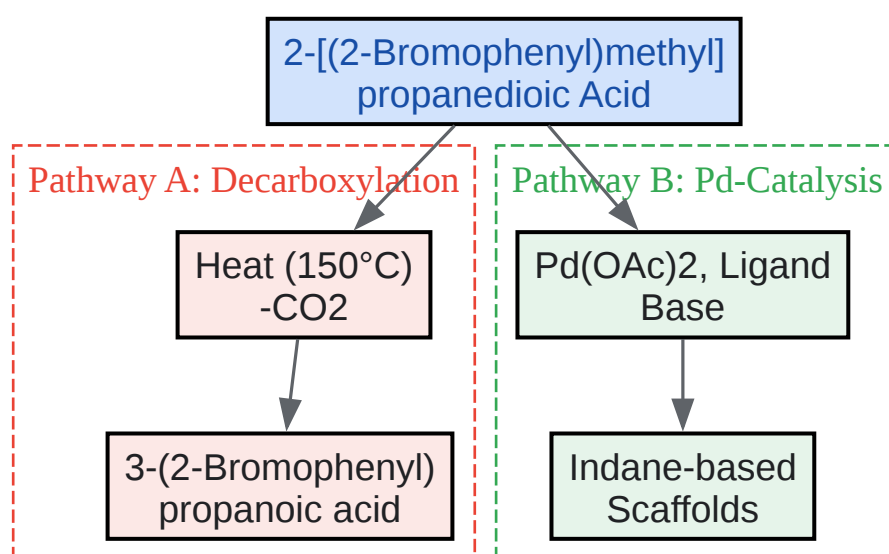
### Pathway A: Decarboxylation to 3-(2-Bromophenyl)propanoic Acid

Controlled thermal decarboxylation (150°C, neat or in high-boiling solvent like DMSO) yields 3-(2-bromophenyl)propanoic acid. This is a key intermediate for:

- Dihydrocoumarins: Via intramolecular cyclization.
- Indanones: Via Friedel-Crafts acylation (after converting acid to acid chloride).

## Pathway B: Intramolecular Heck Cyclization

The presence of the ortho-bromine allows for palladium-catalyzed coupling.



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Figure 2: Divergent application pathways for the target scaffold.

## Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Handling: Use standard PPE. The 2-bromobenzyl bromide precursor is a potent lachrymator and skin irritant; handle only in a fume hood.
- Storage: Store in a cool, dry place (< 25°C). Long-term storage at 4°C is recommended to prevent slow decarboxylation.

## References

- Preparation of Diethyl 2-(2-bromobenzyl)malonate.PrepChem. Accessed February 18, 2026.
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- Malonic Ester Synthesis: Mechanism and Applications.Vedantu. Accessed February 18, 2026.

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## Sources

- 1. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [[vedantu.com](https://vedantu.com)]
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